molecular formula C16H13F2N5O2 B13395818 (R)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine

(R)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B13395818
M. Wt: 345.30 g/mol
InChI Key: ZVNXKHRULOZLHG-UHFFFAOYSA-N
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Description

®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a difluorophenyl group, and a nitropyrazolopyrimidine core. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

    Construction of the Nitropyrazolopyrimidine Core: This step involves the condensation of a suitable pyrazole derivative with a nitrile or an amine, followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine: The enantiomer of the compound with the (S)-configuration.

    5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine: The racemic mixture containing both ®- and (S)-enantiomers.

    5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-aminopyrazolo[1,5-a]pyrimidine: A derivative with the nitro group reduced to an amine.

Uniqueness

®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine is unique due to its specific ®-configuration, which can influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C16H13F2N5O2

Molecular Weight

345.30 g/mol

IUPAC Name

5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-nitropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H13F2N5O2/c17-10-3-4-12(18)11(8-10)13-2-1-6-21(13)15-5-7-22-16(20-15)14(9-19-22)23(24)25/h3-5,7-9,13H,1-2,6H2

InChI Key

ZVNXKHRULOZLHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)[N+](=O)[O-])C4=C(C=CC(=C4)F)F

Origin of Product

United States

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